molecular formula C17H15NO4 B2859648 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide CAS No. 301157-17-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide

Cat. No. B2859648
CAS RN: 301157-17-5
M. Wt: 297.31
InChI Key: LWCTWRQSZXCWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide” is a chemical compound with the empirical formula C12H15NO3 . It has a molecular weight of 221.25 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C (CCC)NC1=CC2=C (C=C1)OCCO2 . The InChI representation is 1S/C12H15NO3/c1-2-3-12 (14)13-9-4-5-10-11 (8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide” is a solid compound . Its empirical formula is C12H15NO3 and it has a molecular weight of 221.25 .

Scientific Research Applications

Antibacterial Agents

Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent activity against various bacterial strains by inhibiting key enzymes necessary for bacterial growth, such as folate synthetase .

Enzyme Inhibition

These derivatives have also been tested as moderate enzyme inhibitors. They have been found to inhibit enzymes like lipoxygenase, which are involved in the inflammatory response, making them potential candidates for anti-inflammatory drugs .

Alzheimer’s Disease Treatment

Recent studies have focused on the synthesis of new sulfonamides and their N-substituted derivatives as potential therapeutic agents for Alzheimer’s disease. These compounds have shown promise in inhibiting cholinesterase enzymes, which play a significant role in the progression of Alzheimer’s disease .

Anticancer Properties

Some derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) have exhibited anticancer properties. They act by disrupting the cell cycle in the G1 phase and inhibiting histone deacetylase (HDAC), which is crucial for tumor cell growth .

Protease Inhibitors

The sulfonamide derivatives of this compound have been found to be effective cysteine protease inhibitors. Protease inhibitors are important in the treatment of diseases where protease activity is a contributing factor, such as certain types of cancer and viral infections .

Organic Synthesis

These compounds can be utilized in organic synthesis reactions to produce complex molecules like dendrimers. They can also serve as ligands for catalysts in asymmetrical reactions, showcasing their versatility in chemical synthesis .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It is also classified as a combustible solid .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-14(12-4-2-1-3-5-12)11-17(20)18-13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCTWRQSZXCWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.